n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine
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Overview
Description
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine is a chemical compound characterized by the presence of bromophenyl and sulfanyl groups attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine typically involves the reaction of benzylamine with 4-bromothiophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-chlorophenyl)sulfanyl-N-[(4-chlorophenyl)sulfanylmethyl]methanamine
- N-benzyl-1-(4-fluorophenyl)sulfanyl-N-[(4-fluorophenyl)sulfanylmethyl]methanamine
- N-benzyl-1-(4-iodophenyl)sulfanyl-N-[(4-iodophenyl)sulfanylmethyl]methanamine
Uniqueness
N-benzyl-1-(4-bromophenyl)sulfanyl-N-[(4-bromophenyl)sulfanylmethyl]methanamine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Properties
CAS No. |
67857-78-7 |
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Molecular Formula |
C21H19Br2NS2 |
Molecular Weight |
509.3 g/mol |
IUPAC Name |
N,N-bis[(4-bromophenyl)sulfanylmethyl]-1-phenylmethanamine |
InChI |
InChI=1S/C21H19Br2NS2/c22-18-6-10-20(11-7-18)25-15-24(14-17-4-2-1-3-5-17)16-26-21-12-8-19(23)9-13-21/h1-13H,14-16H2 |
InChI Key |
XDOLEJIVBJJNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CSC2=CC=C(C=C2)Br)CSC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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